5-Bromo-2-(methylthio)benzo[d]thiazole
Overview
Description
5-Bromo-2-(methylthio)benzo[d]thiazole is an organic compound with the molecular formula C8H6BrNS2 and a molecular weight of 260.17 g/mol It is a derivative of benzothiazole, featuring a bromine atom at the 5-position and a methylthio group at the 2-position
Mechanism of Action
It’s worth noting that thiazole derivatives, which “5-bromo-2-(methylthio)benzo[d]thiazole” is a part of, have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-hiv, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial dna gyrase b inhibitor, antitumor and cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylthio)benzo[d]thiazole typically involves the bromination of 2-(methylthio)benzothiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products include 2-(methylthio)benzothiazole derivatives with various substituents replacing the bromine atom.
Oxidation: Products include sulfoxides and sulfones of this compound.
Reduction: Products include 2-(methylthio)benzothiazole without the bromine atom.
Scientific Research Applications
5-Bromo-2-(methylthio)benzo[d]thiazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzothiazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-2-(methylthio)benzothiazole: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2-(Methylthio)-5-(tributylstannyl)thiazole: Contains a tributylstannyl group, making it useful in organometallic chemistry.
Uniqueness
5-Bromo-2-(methylthio)benzo[d]thiazole is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct chemical reactivity and potential biological activities. Its bromine atom allows for versatile substitution reactions, while the methylthio group can undergo oxidation and reduction reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-methylsulfanyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMLEPVOELTZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384225 | |
Record name | 5-Bromo-2-(methylthio)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203395-29-3 | |
Record name | 5-Bromo-2-(methylthio)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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